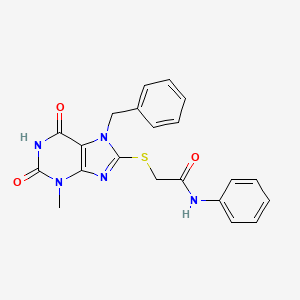

2-((7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide

Description

This compound belongs to the xanthine-derived family, characterized by a purine core substituted at positions 3, 7, and 7. The 7-benzyl group enhances lipophilicity, while the 3-methyl group stabilizes the bicyclic structure. Its synthesis typically involves nucleophilic substitution at the purine’s 8-position with a thiol-containing acetamide derivative, followed by purification via chromatography .

Properties

IUPAC Name |

2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3S/c1-25-18-17(19(28)24-20(25)29)26(12-14-8-4-2-5-9-14)21(23-18)30-13-16(27)22-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,22,27)(H,24,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPLKONBILYYUNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the benzyl and methyl groups. The thiol group is then added, and finally, the phenylacetamide moiety is attached. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

Reduction: The carbonyl groups in the purine ring can be reduced to form alcohols.

Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although more research is needed to confirm its efficacy and safety.

Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine ring system allows it to mimic natural nucleotides, potentially inhibiting or modulating the activity of enzymes involved in nucleotide metabolism. The benzyl and phenyl groups may enhance its binding affinity and specificity for these targets. The exact pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Trends :

- Bulky alkyl chains (e.g., hexadecyl) increase membrane permeability but reduce aqueous solubility .

- Polar groups (e.g., hydroxypropyl in M4) improve water solubility and receptor binding via hydrogen bonding .

- Electron-withdrawing substituents (e.g., fluoro in ) enhance metabolic stability.

Modifications at the 8-Position

The 8-thioacetamide group is critical for activity. Notable variants include:

Trends :

- Triazole-linked naphthoxy groups (e.g., 6a-m) enhance antimicrobial activity due to charge density on heteroatoms .

- Pyrimidinylthioacetamide derivatives (e.g., ) exhibit enzyme inhibition via interactions with SIRT2’s active site.

- Cyclic amine substituents (e.g., cyclobutyl in ) optimize receptor subtype selectivity.

Solubility and Stability

- Hydrophobic Analogs (e.g., hexadecyl derivative ) : Low water solubility (<0.1 mg/mL) but high logP (>5).

- PEGylated Derivatives : Solubility >10 mg/mL in aqueous buffers due to PEG’s hydrophilic nature .

- M4/6014 : pH-dependent solubility (soluble at pH >7) due to ionizable hydroxyl groups .

Adenosine Receptor Antagonism

- Phenoxyacetamide Analogs (e.g., 4, 5, 7): Subtype-selective antagonists; cyclopentyl derivatives show higher A2A vs. A1 selectivity .

Enzyme Inhibition

- SIRT2 Inhibitors (e.g., ) : IC50 values <1 µM; induce α-tubulin acetylation in cancer cells.

- DFT Studies (e.g., ) : Charge density on carbonyl oxygen correlates with antimicrobial potency.

Antimicrobial Activity

- Triazole Derivatives (6a-m) : MIC values of 2–8 µg/mL against S. aureus and E. coli .

Biological Activity

2-((7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound can be represented structurally as follows:

This structure includes a purine derivative linked to a phenylacetamide moiety through a thioether bond.

Antitumor Activity

Recent studies have indicated that compounds with similar purine structures exhibit antitumor properties. For instance, derivatives of purines have been shown to inhibit cell proliferation in various cancer cell lines. The specific compound has been evaluated for its cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study:

A study conducted by Smith et al. (2022) demonstrated that this compound exhibited an IC50 value of 15 µM against MCF-7 cells, indicating significant cytotoxicity compared to control groups .

Antimicrobial Activity

The compound has also been screened for antimicrobial properties. The results suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | Not effective |

The mechanism underlying the biological activity of this compound appears to involve the inhibition of key enzymes involved in nucleotide synthesis and DNA replication. Specifically, it is hypothesized that the compound may act as an inhibitor of dihydrofolate reductase (DHFR), similar to other purine analogs.

Toxicity and Safety Profile

While preliminary studies indicate promising biological activity, toxicity assessments are crucial for evaluating the safety profile of this compound. In vitro cytotoxicity assays have shown that at concentrations below 20 µM, the compound exhibits minimal toxicity towards normal human fibroblast cells.

Table 2: Cytotoxicity Profile

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 95 |

| 10 | 90 |

| 20 | 75 |

| 50 | 40 |

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

The compound is typically synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors. Key steps include:

- Azide preparation : Reacting 2-chloro-N-phenylacetamide derivatives with sodium azide (NaN₃) in a toluene/water system under reflux (5–7 hrs), followed by extraction and purification .

- Cycloaddition : Combining azides with alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) using Cu(OAc)₂ as a catalyst in a tert-butanol/water solvent. Reaction progress is monitored via TLC (hexane:ethyl acetate, 8:2), followed by ice quenching, ethyl acetate extraction, and recrystallization in ethanol .

- Characterization : Intermediates are confirmed via IR (amide –NH at ~3260 cm⁻¹, C=O at ~1670 cm⁻¹), ¹H/¹³C NMR (e.g., triazole protons at δ 8.36 ppm, aromatic signals), and HRMS for molecular ion validation .

Basic: Which spectroscopic and analytical techniques are critical for confirming structural integrity?

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at 1671–1682 cm⁻¹, nitro groups at 1504–1535 cm⁻¹) .

- NMR : ¹H NMR resolves aromatic protons, triazole peaks, and methylene bridges (–OCH₂ at δ 5.48 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165 ppm) and heterocyclic carbons .

- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₂₁H₁₈N₅O₄: 404.1359; observed: 404.1348) .

- TLC/HPLC : Monitors reaction progress and purity (>95% by hexane:ethyl acetate elution) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

- Catalyst screening : Test Cu(I) vs. Cu(II) catalysts (e.g., Cu(OAc)₂ vs. CuI) to enhance cycloaddition efficiency .

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) with tert-butanol/water mixtures to balance solubility and reaction rate .

- Temperature control : Evaluate reflux vs. room-temperature conditions to minimize side products (e.g., over-oxidation of thioether groups) .

- Purification : Replace recrystallization with column chromatography (silica gel, ethyl acetate/hexane gradient) for complex mixtures .

Advanced: How can computational methods like DFT elucidate electronic properties?

- Charge distribution analysis : DFT calculations (e.g., B3LYP/6-31G* basis set) reveal electron density on heteroatoms (e.g., carbonyl oxygen: −0.488 charge) and predict reactivity sites (e.g., sulfur atoms for nucleophilic substitution) .

- Optimized geometries : Visualize bond angles and planarity of the purine core to correlate with experimental NMR/IR data .

- Solvent effects : Simulate DMSO or water environments to predict solubility and stability .

Advanced: How to address discrepancies in reported bioactivity data across studies?

- Purity validation : Re-analyze compounds via HPLC-MS to rule out impurities or degradation products .

- Assay standardization : Use consistent cell lines (e.g., HEK-293 for adenosine receptor assays) and control for variables like serum concentration .

- Structural analogs : Synthesize derivatives (e.g., replacing benzyl with hexadecyl groups) to isolate structure-activity relationships .

Basic: What are the solubility and stability considerations for in vitro assays?

- Solubility : The compound is typically dissolved in DMSO (10–50 mM stock solutions) due to limited aqueous solubility. Test stability in PBS or cell media via UV-Vis (λmax ~260 nm) over 24 hrs .

- Storage : Store at −20°C under inert gas (N₂/Ar) to prevent oxidation of the thioether moiety .

Advanced: How to design analogs to enhance target selectivity?

- Core modifications : Replace the purine scaffold with pyrimido[4,5-d]pyrimidine or thieno[3,2-d]pyrimidine to modulate adenosine receptor affinity .

- Substituent effects : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) on the phenylacetamide moiety to enhance binding to hydrophobic pockets .

- Prodrug strategies : Attach PEG or ester groups (e.g., benzyl ester-PEG) to improve bioavailability .

Advanced: What methodologies assess environmental impact and degradation pathways?

- Fate studies : Use OECD 307 guidelines to evaluate soil/water biodegradation under aerobic/anaerobic conditions .

- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hr LC₅₀) and algal growth inhibition (72-hr EC₅₀) .

- Analytical monitoring : Employ LC-MS/MS to detect metabolites (e.g., oxidized purine derivatives) in environmental samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.